

Unveiling the Intricacies of Clerodenoside A: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Clerodenoside A

Cat. No.: B15592171

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Introduction

Clerodenoside A, also known as Diacetylmartynoside, is a significant phenolic glycoside isolated from the stems of *Clerodendrum inerme*. As a member of the diverse family of natural products, its unique chemical architecture and stereochemical arrangement are of considerable interest to the scientific community. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Clerodenoside A**, presenting key data and experimental methodologies to support further research and development efforts.

Chemical Structure

Clerodenoside A possesses a complex molecular structure characterized by a central glucose unit linked to a phenylethanoid moiety and a rhamnose sugar. The structure is further distinguished by the presence of two acetyl groups and a feruloyl group, which contribute to its specific chemical properties and potential biological activity.

Molecular Formula: C₃₅H₄₄O₁₇

The structural elucidation of **Clerodenoside A** was achieved through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Clerodenoside A**.

Table 1: ^{13}C -NMR Spectroscopic Data of Clerodenoside A (125 MHz, CD_3OD)

Position	Chemical Shift (δ) ppm	Position	Chemical Shift (δ) ppm
Aglycone	Rhamnose		
1	131.7	1'''	102.8
2	116.5	2'''	72.5
3	146.2	3'''	72.2
4	149.8	4'''	74.0
5	117.3	5'''	70.0
6	123.4	6'''	18.2
7 (C=O)	168.5	Acetyl Groups	
8 (CH)	146.8	CH ₃ CO-2'	172.4 (C=O), 21.0 (CH ₃)
9 (CH)	115.3	CH ₃ CO-3'	172.1 (C=O), 20.8 (CH ₃)
OCH ₃	56.8	Phenylethanoid	
Glucose	1"	128.0	
1'	104.5	2"	115.2
2'	75.1	3"	147.1
3'	76.2	4"	150.2
4'	81.8	5"	116.4
5'	76.0	6"	121.5
6'	64.9	7" (CH ₂)	72.1
8" (CH ₂)	36.8		
OCH ₃	56.5		

Data sourced from a study on phenolic glycosides from Clerodendrum inerme.

Table 2: ^1H -NMR Spectroscopic Data Highlights for Clerodenoside A (500 MHz, CD_3OD)

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2	6.75	d	2.0
H-5	6.83	d	8.0
H-6	6.71	dd	8.0, 2.0
H-2''	7.22	d	2.0
H-5''	6.84	d	8.0
H-6''	7.11	dd	8.0, 2.0
H-7 (trans)	7.65	d	16.0
H-8 (trans)	6.40	d	16.0

Descriptive data from a study on phenolic glycosides from *Clerodendrum inerme*.

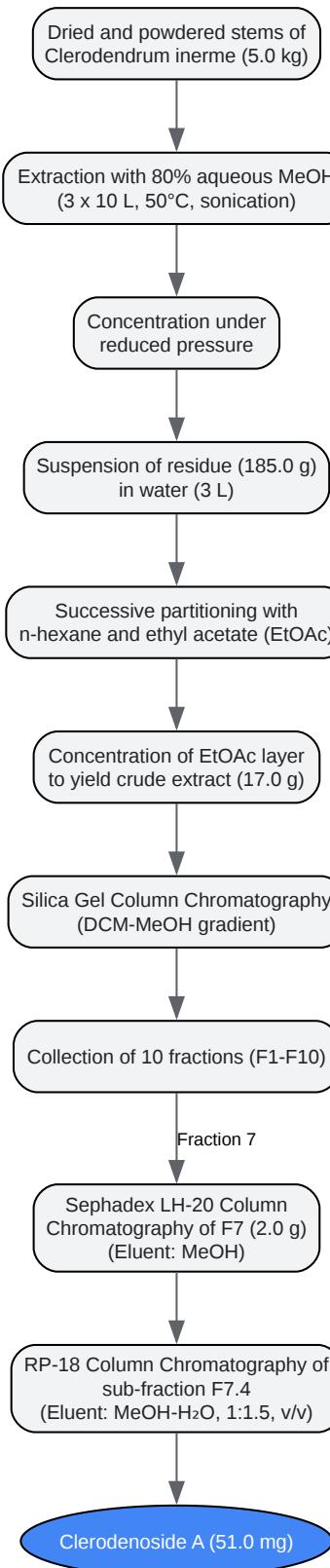
Stereochemistry

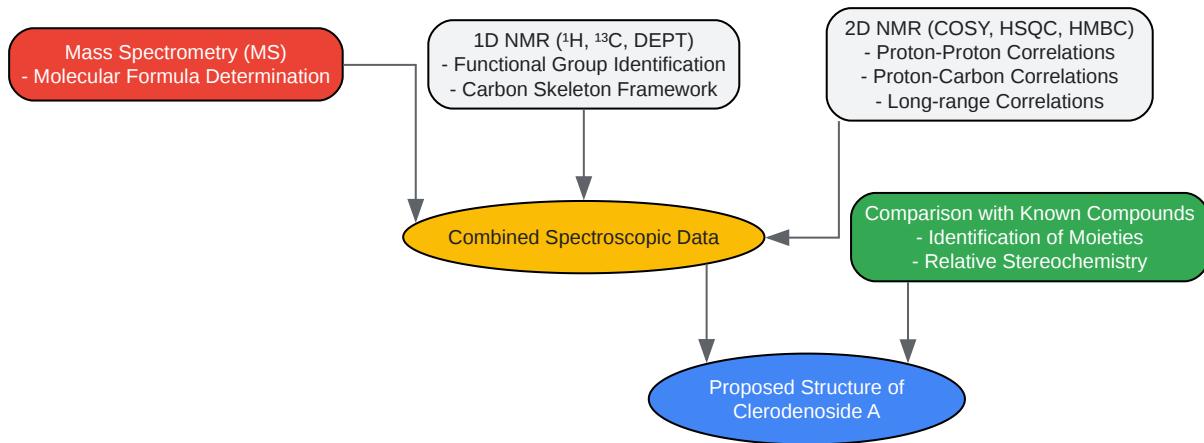
The stereochemistry of **Clerodenoside A** is a critical aspect of its molecular identity. The relative configuration of the sugar moieties and the stereocenters within the aglycone have been determined through detailed analysis of NMR data, including Nuclear Overhauser Effect (NOE) experiments, and by comparison with known related compounds. The D-glucose and L-rhamnose configurations are commonly found in natural glycosides and are presumed for **Clerodenoside A** based on biosynthetic pathways and spectroscopic comparison. However, a definitive confirmation of the absolute stereochemistry through methods like X-ray crystallography or total synthesis is yet to be reported in the reviewed literature.

Experimental Protocols

The isolation and purification of **Clerodenoside A** are crucial steps for its structural and biological characterization. The following is a detailed methodology based on published literature.

Isolation and Purification of Clerodenoside A





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